molecular formula C13H18N2O2 B13676067 N-Boc-2-(3-pyridyl)cyclopropanamine CAS No. 1024605-77-3

N-Boc-2-(3-pyridyl)cyclopropanamine

Cat. No.: B13676067
CAS No.: 1024605-77-3
M. Wt: 234.29 g/mol
InChI Key: LJUOZRBDSDCVMO-UHFFFAOYSA-N
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Description

N-Boc-2-(3-pyridyl)cyclopropanamine is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane ring, with a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

The synthesis of N-Boc-2-(3-pyridyl)cyclopropanamine typically involves the following steps:

Chemical Reactions Analysis

N-Boc-2-(3-pyridyl)cyclopropanamine can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Boc-2-(3-pyridyl)cyclopropanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Boc-2-(3-pyridyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide steric hindrance and rigidity to the molecule. The Boc group serves as a protecting group, allowing for selective reactions at the amine site .

Comparison with Similar Compounds

N-Boc-2-(3-pyridyl)cyclopropanamine can be compared with other similar compounds, such as:

    N-Boc-2-(2-pyridyl)cyclopropanamine: This compound has a pyridine ring attached at the 2-position of the cyclopropane ring, which can lead to different reactivity and binding properties.

    N-Boc-2-(4-pyridyl)cyclopropanamine: The pyridine ring is attached at the 4-position, which can also affect the compound’s chemical and biological properties.

    N-Boc-2-(3-pyridyl)cyclopropane:

This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine, which allows for selective reactions and applications in various fields.

Properties

CAS No.

1024605-77-3

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

tert-butyl N-(2-pyridin-3-ylcyclopropyl)carbamate

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-7-10(11)9-5-4-6-14-8-9/h4-6,8,10-11H,7H2,1-3H3,(H,15,16)

InChI Key

LJUOZRBDSDCVMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC1C2=CN=CC=C2

Origin of Product

United States

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